molecular formula C6H7F3N2 B12825033 (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine

Cat. No.: B12825033
M. Wt: 164.13 g/mol
InChI Key: VXXGBPLMKVZVBZ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine: is an organic compound that features a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the formation of the methanamine group. One common method involves the reaction of trifluoroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the trifluoromethyl group .

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the trifluoromethyl group to the pyrrole ring. This method offers higher yields and better scalability compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Chemistry: In chemistry, (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including crop protection and pest control .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrrol-2-yl]methanamine

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,11H,2,10H2

InChI Key

VXXGBPLMKVZVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C(F)(F)F)CN

Origin of Product

United States

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